4-ethyl-N-(2-iodophenyl)benzamide
Description
4-Ethyl-N-(2-iodophenyl)benzamide is a benzamide derivative characterized by an ethyl substituent at the para-position of the benzoyl group and a 2-iodophenyl moiety attached via an amide linkage. The iodine atom on the phenyl ring and the ethyl group on the benzamide core are critical for modulating reactivity, solubility, and biological interactions .
Properties
Molecular Formula |
C15H14INO |
|---|---|
Molecular Weight |
351.18 g/mol |
IUPAC Name |
4-ethyl-N-(2-iodophenyl)benzamide |
InChI |
InChI=1S/C15H14INO/c1-2-11-7-9-12(10-8-11)15(18)17-14-6-4-3-5-13(14)16/h3-10H,2H2,1H3,(H,17,18) |
InChI Key |
HHBRZPFHYLFPJP-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2I |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2I |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogen-Substituted Benzamides
Halogen substituents on the benzamide core significantly influence reaction yields, melting points, and spectroscopic properties. Key analogs include:
Key Observations :
- Reactivity and Yield : The fluoro analog exhibits a lower yield (21%) compared to the chloro derivative (38%), suggesting steric or electronic effects of fluorine may hinder synthesis .
- Spectroscopic Features : The fluoro compound’s IR spectrum shows a strong C=O stretch at 1645 cm⁻¹, consistent with benzamide derivatives .
- Structural Implications : Halogens like Cl or Br may enhance electrophilic reactivity, whereas the nitro group in 4-bromo-N-(2-nitrophenyl)benzamide introduces additional steric and electronic complexity .
Alkyl- and Alkoxy-Substituted Benzamides
Alkyl and alkoxy groups alter hydrophobicity and electronic properties:
Key Observations :
Substituent Effects on Coupling Reactions
Evidence from Pd-mediated biaryl coupling reactions highlights substituent-driven regioselectivity:
- Methylenedioxy/Acyloxy Groups : Promote ortho-product formation (4:1 ortho:para ratio) due to steric and electronic directing effects .
- Methoxy/Phenol Groups: Yield near-equal ortho:para ratios, indicating competing electronic effects .
- Ethyl Group (Hypothetical) : The ethyl substituent in this compound may sterically hinder ortho-coupling, favoring para-products.
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